Bathochromic Shift in Activated Form Absorption vs. Non-Benzannulated Spiro(indoline)naphthoxazine
Incorporation of the benz[e]indoline moiety into a spironaphthoxazine scaffold results in a significant bathochromic shift of the colored (merocyanine) form absorption maximum compared to the analogous non-benzannulated spiro(indoline)naphthoxazine. The extended π-system of the benz[e]indoline donor lowers the HOMO–LUMO gap of the open form, shifting λ_max to longer wavelengths. This differentiation is structurally encoded in the target compound as the sole precursor capable of delivering the benz[e]indoline donor in a single condensation step with nitrosonaphthols. [1][2]
| Evidence Dimension | Activated form (merocyanine) visible absorption maximum (λ_max) in toluene solution |
|---|---|
| Target Compound Data | Spiro(benz[e]indoline)naphthoxazine: λ_max ≈ 610–630 nm (estimated range for benz[e]-fused derivatives based on patent examples) [1] |
| Comparator Or Baseline | Spiro(indoline)naphthoxazine (from 1,3,3-trimethyl-2-methyleneindoline, CAS 118-12-7): λ_max ≈ 580–600 nm [2] |
| Quantified Difference | Bathochromic shift of 10–30 nm to longer wavelengths |
| Conditions | Solution photochromism in toluene or equivalent non-polar solvent; UV irradiation at 365 nm; absorption spectra of the photostationary state colored form. |
Why This Matters
A longer λ_max in the visible range is critical for ophthalmic and display applications where neutral gray or brown activated tints are desired; the benzannulated precursor provides access to this spectral tuning without post-synthetic modification.
- [1] US Patent 4,931,219. Photochromic compound and articles containing the same. Issued June 5, 1990. Table I lists spiro(benzindoline)naphthoxazines with substituent-dependent absorption properties. View Source
- [2] Guglielmetti, R. (1996). Spirooxazines. In: Organic Photochromic and Thermochromic Compounds, Vol. 1. Plenum Press, New York. Chapter 2 reviews λ_max ranges for spiro(indoline)oxazines. View Source
